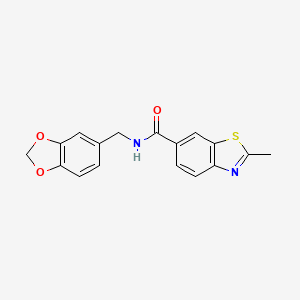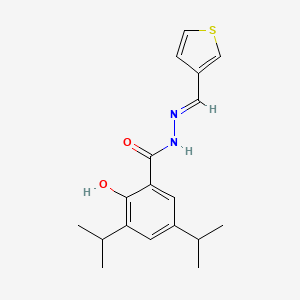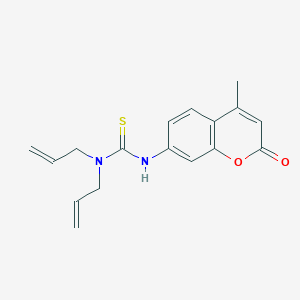![molecular formula C19H17F3N2 B5882883 2-[2-(trifluoromethyl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5882883.png)
2-[2-(trifluoromethyl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(trifluoromethyl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound belongs to the beta-carboline family and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[2-(trifluoromethyl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood. However, it has been suggested that this compound acts as an antioxidant and modulates various signaling pathways in the body. It has also been found to interact with the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body. This compound has also been found to enhance cognitive function and memory retention. Additionally, it has been studied for its potential use in the treatment of cancer due to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[2-(trifluoromethyl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is its potential therapeutic effects. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[2-(trifluoromethyl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline. One potential direction is the development of new drugs based on this compound. It has been found to exhibit various therapeutic effects, making it a promising candidate for the development of new treatments for neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other signaling pathways in the body.
Synthesemethoden
The synthesis of 2-[2-(trifluoromethyl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline is a multi-step process that involves several chemical reactions. The most common method for synthesizing this compound involves the condensation of tryptamine and 2-(trifluoromethyl)benzaldehyde in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-[2-(trifluoromethyl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been extensively studied for its potential therapeutic effects. It has been found to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2/c20-19(21,22)16-7-3-1-5-13(16)11-24-10-9-15-14-6-2-4-8-17(14)23-18(15)12-24/h1-8,23H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKFQDKVPSXHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882808.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)
![2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5882823.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5882826.png)


![4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5882839.png)
![4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B5882843.png)


![2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5882857.png)
![3-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5882864.png)

![N,N'-[(3-nitrophenyl)methylene]diacetamide](/img/structure/B5882877.png)